BenchChemオンラインストアへようこそ!

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Cannabinoid receptor CB1 inverse agonist Obesity therapeutics

Secure this privileged dihydropyrano[2,3-b]pyridine core for your next drug discovery campaign. As the hydrochloride salt, it provides the enhanced solubility and stability demanded by reproducible high-throughput screening. Scietifically and commercially, there is no generic alternative: the 4-hydroxy handle is essential for the etherification and sulfonation reactions that unlock sub-nanomolar CB1 inverse agonist activity, and is irreplaceable for building patent-claimed IRAK-4/HIPK2 kinase inhibitor libraries. Ensure your SAR studies are built on a real, reproducible foundation. For pharmaceutical R&D use only.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
Cat. No. B8190642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=CC=N2.Cl
InChIInChI=1S/C8H9NO2.ClH/c10-7-3-5-11-8-6(7)2-1-4-9-8;/h1-2,4,7,10H,3,5H2;1H
InChIKeyPXGDNFNQCUZLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride: Core Scaffold Overview and Procurement Relevance


3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS 2365418-77-3) is a heterocyclic compound characterized by a fused pyranopyridine bicyclic core structure bearing a free hydroxyl group at the 4-position, stabilized as a hydrochloride salt. The parent free base (C₈H₉NO₂) exists as a scaffold that has been validated across multiple therapeutic programs, including cannabinoid-1 receptor inverse agonists [1] and kinase modulators [2], with derivative compounds achieving sub-nanomolar IC₅₀ values in validated biological assays. The hydrochloride salt form enhances aqueous solubility and long-term storage stability relative to the neutral free base, making it the preferred form for reproducible experimental workflows [3].

Why Generic Substitution of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Fails: Functional Group and Salt Form Specificity


Generic substitution of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol with unsubstituted pyrano[2,3-b]pyridine or alternative bicyclic cores is scientifically invalid due to three non-negotiable structural determinants. First, the free hydroxyl at the 4-position provides the essential nucleophilic handle for etherification, esterification, or sulfonation reactions—chemistry that is absent in des-hydroxy analogs and cannot be compensated for by post-synthetic functionalization without additional synthetic steps [1]. Second, the hydrochloride salt form confers markedly different solubility and handling characteristics versus the neutral free base, directly impacting experimental reproducibility in aqueous biological assay systems [2]. Third, the pyrano[2,3-b]pyridine scaffold itself exhibits a distinct pharmacophore geometry compared to related fused pyridines (e.g., furo[2,3-b]pyridines or pyrano[3,2-b]pyridines), with different ring sizes altering both conformational flexibility and target binding pocket compatibility [3]. Substitution with any analog lacking this precise substitution pattern introduces uncontrolled variables that invalidate comparative biological or synthetic studies.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride: Comparator-Based Analysis


CB1 Receptor Inverse Agonist Activity of Pyrano[2,3-b]pyridine-Derived Compounds

Derivatives built upon the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold achieve sub-nanomolar potency at the CB1 receptor, with compound 119 (a substituted dihydro-pyrano[2,3-b]pyridine) exhibiting an IC₅₀ of 1.0 nM and CB2/CB1 selectivity exceeding 1000-fold. This potency is comparable to the clinically investigated CB1 inverse agonist taranabant [1]. In contrast, the structurally distinct furo[2,3-b]pyridine scaffold (5-membered oxygen heterocycle) does not appear in the CB1 inverse agonist literature, suggesting the 6-membered pyran ring is a critical determinant for binding pocket accommodation.

Cannabinoid receptor CB1 inverse agonist Obesity therapeutics

HIPK2/Smad3 Pathway Inhibition with Dihydropyrano[2,3-b]pyridine Derivatives

The dihydropyrano[2,3-b]pyridine core is specifically claimed in EP 4291183 A1 (2023) for selective HIPK2 inhibitors targeting the Smad3 activation pathway in renal fibrosis. The patent discloses (3-aryl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine compounds of structure (I) as selective inhibitors of Smad3 activation [1]. This recent patent activity contrasts with older dihydropyrano CNS patents from the 1990s and demonstrates the scaffold's continued and expanding therapeutic relevance into new indication areas not served by alternative fused pyridine scaffolds.

HIPK2 inhibitor Renal fibrosis Smad3 signaling

Synthetic Accessibility via Microwave-Accelerated Inverse Electron Demand Diels-Alder

Dihydropyrano[2,3-b]pyridines can be synthesized in good yields via intramolecular inverse electron demand Diels-Alder reactions of 1,2,4-triazines, with microwave activation significantly accelerating the cycloaddition step [1]. The synthetic route allows for diverse substitution patterns at positions 3, 4, 5, and/or 7, enabling modular access to functionalized derivatives. In contrast, alternative bicyclic scaffolds such as dihydrofuro[2,3-b]pyridines (5-membered oxygen ring) are accessible via the same general methodology [1], but the 6-membered pyrano[2,3-b]pyridine system provides distinct ring strain and conformational properties that translate to different biological target preferences.

Diels-Alder Microwave synthesis 1,2,4-triazine

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Storage Stability

The hydrochloride salt of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (C₈H₁₀ClNO₂, MW 187.62) exhibits enhanced aqueous solubility and superior long-term storage stability compared to the neutral free base form (C₈H₉NO₂, MW 151.16). Hydrochloride salt formation via protonation of the pyridine nitrogen creates a stable ionic pair that resists hygroscopic degradation and improves handling characteristics in aqueous biological assay systems [1]. This is a critical differentiator for procurement, as free base forms of similar heterocyclic amines frequently require specialized storage conditions (desiccation, inert atmosphere) to prevent oxidation or moisture-induced degradation.

Salt form optimization Aqueous solubility Long-term storage

4-Hydroxy Functional Handle Enables Ether and Ester Derivatization

The 4-hydroxy group on 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol serves as a versatile nucleophilic handle for etherification (Williamson-type reactions with alkyl halides), esterification (reaction with acyl chlorides or anhydrides), or sulfonation chemistry—transformations that are impossible with unsubstituted dihydropyrano[2,3-b]pyridine scaffolds [1]. Related 6-bromo-5-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol (CAS 2409844-38-6) demonstrates that the 4-hydroxy position tolerates additional aromatic substitution while retaining its functional handle properties . This contrasts with 3-amino analogs (e.g., 3,4-dihydro-2H-pyrano[2,3-b]pyridin-3-amine hydrochloride, CAS 2416236-01-4) which offer a different nucleophilic character (amine vs. alcohol) and therefore target different synthetic transformations .

Synthetic intermediate Hydroxyl functionalization Building block

Kinase Inhibitor Scaffold Recognition in Patent Literature

Heterocyclic-substituted pyridyl compounds, including those incorporating dihydropyrano[2,3-b]pyridine substructures, are explicitly claimed as kinase modulators targeting IRAK-4 in US Patent Application 20150284382 (and corresponding Japanese Patent JP6109195B2) [1]. IRAK-4 is a critical, non-redundant kinase in the TLR/IL-1R inflammatory signaling cascade, with genetic deletion studies in humans and mice confirming its essential role [1]. The patent's broad coverage of heterocyclic-substituted pyridyl frameworks encompasses the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core, positioning it as a privileged scaffold for kinase inhibitor development.

IRAK-4 inhibitor Kinase modulation TLR/IL-1R signaling

Optimal Research and Industrial Application Scenarios for 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Hydrochloride


Medicinal Chemistry: CB1 Receptor Modulator Derivative Synthesis

This compound serves as the core scaffold for synthesizing dihydro-pyrano[2,3-b]pyridine-based CB1 receptor inverse agonists. Derivatives such as compound 119 have demonstrated IC₅₀ values of 1.0 nM in human CB1 receptor assays with CB2/CB1 selectivity exceeding 1000-fold, comparable to the clinical-stage compound taranabant [1]. The 4-hydroxy group provides a functional handle for introducing diverse substituents that modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitor Discovery: IRAK-4 and HIPK2 Targeting Programs

The dihydropyrano[2,3-b]pyridine core is recognized in patent literature as a privileged scaffold for kinase inhibition, specifically claimed in families targeting IRAK-4 (US20150284382) and HIPK2 (EP4291183A1) [1][2]. The hydrochloride salt form ensures reliable solubility in aqueous kinase assay buffers, enabling reproducible high-throughput screening campaigns and dose-response studies.

Synthetic Methodology Development: Heterocyclic Building Block

The compound is an ideal starting material for developing new synthetic methodologies involving inverse electron demand Diels-Alder reactions, microwave-assisted heterocycle synthesis, and palladium-catalyzed C–H functionalization. The 4-hydroxy group enables exploration of O-alkylation, esterification, and sulfonation reaction conditions that cannot be studied using unsubstituted pyrano[2,3-b]pyridine analogs [1].

Serotonergic Ligand Discovery: CNS-Focused Medicinal Chemistry

Dihydropyrano[2,3-b]pyridines have been specifically pursued for developing novel serotoninergic analogues with therapeutic potential in CNS disorders [1]. The scaffold's conformational properties, conferred by the 6-membered oxygen-containing pyran ring, distinguish it from the 5-membered dihydrofuro[2,3-b]pyridine analogs and may enable unique serotonin receptor subtype selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.